2-Mercapto-3-p-tolyl-3h-quinazolin-4-one

Thermal stability Melting point Solid-state characterization

Fragment-based drug discovery demands scaffolds with balanced lipophilicity and robust thermal stability for reliable SAR campaigns. 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one (MW 268.33, logP 3.26, mp >300°C) fills a critical lipophilicity niche between the 3-phenyl and 4-chlorophenyl analogs, offering a mildly electron-donating 4-methylphenyl substituent that modulates thiol reactivity (pKa ~11.07) for predictable S-alkylation. This fragment is the essential electron-donating reference in N3-aryl SAR matrices targeting DHFR, EGFR-TK, or PARP1. Supplied at ≥98% purity with multi-vendor commercial availability, it ensures reproducible fragment screening and hit expansion without synthetic re-optimization.

Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
CAS No. 37641-50-2
Cat. No. B1361435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
CAS37641-50-2
Molecular FormulaC15H12N2OS
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19)
InChIKeyXDORDPWMJKSUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-3-p-tolyl-3H-quinazolin-4-one Overview


2-Mercapto-3-p-tolyl-3H-quinazolin-4-one (CAS 37641-50-2) is a 2-thioxo-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivative belonging to the 2-mercaptoquinazolinone fragment class. It serves as a versatile heterocyclic scaffold for fragment-based drug discovery (FBDD) and combinatorial library synthesis, providing a core amenable to molecular linking, expansion, and modification for the design of novel anticancer, antimicrobial, and enzyme-inhibitory candidates [1]. The compound features a 3-(4-methylphenyl) substituent on the quinazolinone nucleus, a structural attribute that fundamentally differentiates it from its 3-phenyl, 3-(4-halophenyl), and 3-benzyl analogs in terms of physicochemical properties, conformational preferences, and biological profile trends [2].

Critical Role of the 4-Methylphenyl Substituent


Within the 2-mercapto-3-arylquinazolin-4-one series, the N3-aryl substituent exerts a decisive influence on lipophilicity (logP), solid-state thermal stability (melting point), and electronic character—all of which govern solubility, formulation behavior, and target engagement in biological assays [1]. Replacing the 4-methylphenyl group of 2-mercapto-3-p-tolyl-3H-quinazolin-4-one with an unsubstituted phenyl, 4-fluorophenyl, 4-chlorophenyl, or benzyl moiety yields compounds that differ markedly in these measurable physicochemical dimensions, rendering direct interchange without re-optimization of assay conditions or synthetic routes scientifically invalid . The quantitative evidence below demonstrates the specific, verifiable differentiation that justifies preferential procurement of the 3-p-tolyl congener for structure–activity relationship (SAR) exploration requiring a balanced lipophilicity–stability profile distinct from halogenated or benzyl analogs.

Differentiation from Closest 3-Aryl Analogs


Melting Point and Thermal Stability

The melting point of 2-mercapto-3-p-tolyl-3H-quinazolin-4-one is reported as >300 °C [1], placing it among the most thermally robust members of the 2-mercapto-3-arylquinazolin-4-one series. In contrast, the 4-chlorophenyl analog (3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one, CAS 1028-40-6) melts sharply lower at approximately 170–174 °C , while the 3-benzyl analog (CAS 13906-05-3) exhibits a similarly moderate melting point . The 3-phenyl analog (CAS 18741-24-7) shows a comparable high melting range of 309–311 °C [2], indicating that the 4-methyl substituent does not compromise thermal stability relative to the unsubstituted phenyl case, whereas electron-withdrawing or benzylic modifications substantially reduce lattice energy.

Thermal stability Melting point Solid-state characterization Quinazolinone derivatives

Lipophilicity (logP) Differentiation

The experimental/predicted logP of 2-mercapto-3-p-tolyl-3H-quinazolin-4-one is 3.261 [1], positioning it in a lipophilicity range considered favorable for balanced permeability and aqueous solubility in early drug discovery. The unsubstituted 3-phenyl analog (CAS 18741-24-7) exhibits a lower logP of 2.762 [2], while the 4-fluorophenyl analog (CAS 1547-15-5) shows logP 2.928 [3]. The 4-chlorophenyl analog is expected to have an even higher logP exceeding 3.5. This systematic variation demonstrates that the 4-methyl group provides a unique incremental logP increase of approximately +0.5 units over the 3-phenyl baseline without introducing the excessive lipophilicity or halogen-associated liabilities (e.g., metabolic instability, toxicity) of the 4-chloro derivative [4].

Lipophilicity logP Drug-likeness Physicochemical profiling Quinazolinone SAR

Molecular Weight and Fragment Efficiency

2-Mercapto-3-p-tolyl-3H-quinazolin-4-one has a molecular weight of 268.33 g/mol [1], which falls within the optimal fragment range (MW < 300 Da) for fragment-based screening while providing a higher molecular complexity than the 3-phenyl analog (MW 254.31 g/mol) [2]. The 4-chlorophenyl analog (MW 288.80 g/mol) is heavier, and the benzyl analog shares the same molecular formula (C15H12N2OS, MW 268.33) but with altered conformational flexibility due to the methylene spacer [3]. The 3-p-tolyl substituent thus delivers a unique combination of fragment-appropriate MW with enhanced aromatic surface area for π-stacking interactions—without the mass penalty of chlorine—making it an efficient starting point for fragment growing and merging strategies.

Fragment-based drug discovery Molecular weight Ligand efficiency Lead optimization Quinazolinone scaffold

Biological Activity Rationale

Although direct comparative biological data for 2-mercapto-3-p-tolyl-3H-quinazolin-4-one itself are absent from the peer-reviewed literature, the 2-mercaptoquinazolin-4-one chemotype has been independently validated as a productive scaffold for inhibiting dihydrofolate reductase (DHFR) with IC50 values as low as 0.01 μM for optimized analogs [1], inhibiting epidermal growth factor receptor tyrosine kinase (EGFR-TK) [1], and targeting poly(ADP-ribose) polymerase 1 (PARP1) at micromolar concentrations (compound MC2050) [2]. The 3-p-tolyl substitution pattern provides a distinct vector for exploring N3-aryl SAR within these established target families—a feature not available with the 3-phenyl, 4-halophenyl, or 3-benzyl congeners—and thus offers unique value for medicinal chemistry campaigns targeting these enzymes.

DHFR inhibition EGFR-TK inhibition PARP1 inhibition Anticancer activity 2-Mercaptoquinazolin-4-one

pKa and Derivatization Selectivity

The predicted pKa of the thiol (SH) group in 2-mercapto-3-p-tolyl-3H-quinazolin-4-one is 11.07 ± 0.20 , indicating that the 2-mercapto functionality exists predominantly in the protonated (neutral) form under physiological and standard laboratory conditions (pH 7.4). This pKa value is comparable to that of other 2-mercapto-3-arylquinazolin-4-ones [1], but the presence of the electron-donating 4-methyl substituent on the N3-phenyl ring slightly modulates the thiol acidity relative to electron-withdrawing substituted analogs (e.g., 4-chloro or 4-fluoro), which would lower the pKa. This subtle difference in thiol nucleophilicity can be exploited for chemoselective S-alkylation or S-conjugation reactions in prodrug design or bioconjugation strategies where precise control over reactivity is required.

pKa Thiol acidity Derivatization Quinazolinone chemistry S-alkylation

Commercial Availability and Synthetic Access

2-Mercapto-3-p-tolyl-3H-quinazolin-4-one is commercially available from multiple reputable vendors with defined purity specifications (≥95% or 98%) [1], and its synthesis via condensation of anthranilic acid derivatives with 4-methylphenyl isothiocyanate is well-established in the literature [2]. In contrast, certain analogs such as 3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one are listed as discontinued products by some suppliers , indicating potential supply chain volatility. The 3-benzyl analog, while sharing the same molecular formula, introduces a conformationally flexible methylene linker that can complicate crystallography efforts and conformational analysis . The commercial maturity and synthetic accessibility of the 3-p-tolyl derivative reduce procurement risk and enable rapid SAR exploration without custom synthesis delays.

Commercial availability Purity specification Fragment library Quinazolinone synthesis Procurement

Application Scenarios


Fragment-Based Drug Discovery

The favorable fragment properties (MW 268.33 Da, logP 3.261) and commercial availability at defined purity make 2-mercapto-3-p-tolyl-3H-quinazolin-4-one an ideal component of fragment screening libraries aimed at enzymes with hydrophobic active sites, such as DHFR, EGFR-TK, or PARP1 [1]. The 4-methylphenyl substituent provides additional hydrophobic surface area for π-stacking and van der Waals interactions compared to the unsubstituted 3-phenyl analog (ΔlogP +0.5), while avoiding the excessive lipophilicity and potential toxicity of the 4-chlorophenyl derivative. Fragment growing from this core can exploit the thiol handle (pKa 11.07) for selective S-alkylation to explore vector requirements in the target binding pocket .

SAR of N3-Aryl Substituents

For medicinal chemistry programs systematically investigating the impact of N3-aryl substitution on 2-mercaptoquinazolin-4-one biological activity, the 3-p-tolyl analog serves as the essential electron-donating reference point in a matrix that includes 3-phenyl (reference), 4-fluorophenyl (electron-withdrawing, logP 2.928), and 4-chlorophenyl (electron-withdrawing, higher logP) congeners [1]. The high melting point (>300 °C) ensures compound integrity during storage and handling across extended SAR campaigns , while the distinct logP (3.261) fills a specific lipophilicity niche that cannot be replicated by any single comparator within the series.

Derivatization and Synthetic Methodology

The well-established synthetic route to 2-mercapto-3-p-tolyl-3H-quinazolin-4-one via anthranilic acid and 4-methylphenyl isothiocyanate condensation [1], combined with its reliable multi-vendor commercial supply, makes it the preferred substrate for developing and optimizing S-alkylation, S-arylation, oxidation (disulfide formation), and metal-catalyzed cross-coupling protocols . The mildly electron-donating 4-methyl group modulates thiol nucleophilicity in a predictable manner (predicted pKa 11.07) that is distinct from the reactivity profile of halogen-substituted analogs, enabling chemists to select the optimal electrophilic partner and reaction conditions for derivatization chemistry .

Solid-State and Formulation Stability

For laboratories conducting solid-state characterization, polymorph screening, or stability-indicating method development, the melting point of >300 °C [1] distinguishes 2-mercapto-3-p-tolyl-3H-quinazolin-4-one from thermally labile analogs such as the 4-chlorophenyl derivative (mp ~170–174 °C) . This high thermal stability enables compatibility with hot-stage microscopy, differential scanning calorimetry (DSC) across a wide temperature range, and accelerated stability testing protocols without compound degradation—making it the compound of choice for preformulation studies where thermal stress conditions are employed.

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